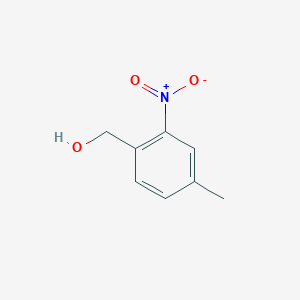
(4-Methyl-2-nitrophenyl)methanol
概要
説明
“(4-Methyl-2-nitrophenyl)methanol” is also known as "2-nitro-4-methylbenzyl alcohol" . It is an organic compound that is used in various scientific research applications. The molecule is nearly planar .
Synthesis Analysis
“(4-Methyl-2-nitrophenyl)methanol” is synthesized from 4-methyl-2-nitrobenzaldehyde and methanol. It is a nitroaromatic compound.Molecular Structure Analysis
The molecular formula of “(4-Methyl-2-nitrophenyl)methanol” is C8H9NO3 . The InChI code is 1S/C8H9NO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-4,10H,5H2,1H3 .Chemical Reactions Analysis
“(4-Methyl-2-nitrophenyl)methanol” is used in a variety of biological and organic research applications such as biochemical and physiological studies, as well as in laboratory experiments. It is used in catalytic applications, photochemical reaction studies, solvatochromism and applications in solvent mixtures, chemical synthesis and catalysis, and organic compound synthesis and analysis.Physical And Chemical Properties Analysis
“(4-Methyl-2-nitrophenyl)methanol” is a solid at room temperature . It has a molecular weight of 167.16 g/mol .科学的研究の応用
Catalytic Applications :
- Sarki et al. (2021) discuss the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This process is significant in organic synthesis, especially for producing pharmaceutical agents like venlafaxine and imipramine via late-stage functionalization (Sarki et al., 2021).
Photochemical Reaction Studies :
- Il'ichev et al. (2004) investigated the photochemical reaction mechanisms of 2-nitrobenzyl compounds. Their study is crucial for understanding the behavior of 2-nitrobenzyl protecting groups in bioagents, which has significant implications for physiological response times (Il'ichev et al., 2004).
Solvatochromism and Applications in Solvent Mixtures :
- Nandi et al. (2012) synthesized 4-[[(4-nitrophenyl)methylene]imino]phenols and investigated their solvatochromic behavior. This research is important for applications involving solvatochromic switches and probes in solvent mixtures, highlighting the significance of nitro-substituted phenyl compounds in analytical chemistry (Nandi et al., 2012).
Chemical Synthesis and Catalysis :
- The work by Ishihara et al. (2008) on zwitterionic salts as organocatalysts for transesterification reactions highlights the use of 4-nitrophenyl compounds in enhancing the efficiency of certain chemical transformations. This research provides insights into the role of these compounds in synthetic organic chemistry (Ishihara et al., 2008).
Organic Compound Synthesis and Analysis :
- Dintzner et al. (2012) describe an undergraduate laboratory project where students synthesize tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran. This study showcases the educational application of (4-Methyl-2-nitrophenyl)methanol in synthesizing complex organic compounds and exploring multicomponent reactions (Dintzner et al., 2012).
Pharmaceutical Research and Development :
- Madesclaire et al. (2013) discuss the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol, which is relevant in the development of new pharmaceutical compounds. This research contributes to the understanding of complex organic reactions and their potential in drug synthesis (Madesclaire et al., 2013).
Safety And Hazards
“(4-Methyl-2-nitrophenyl)methanol” is classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
(4-methyl-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJCSIZDJFUHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695475 | |
| Record name | (4-Methyl-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-nitrophenyl)methanol | |
CAS RN |
22996-24-3, 81335-87-7 | |
| Record name | 4-Methyl-2-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22996-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methyl-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1423664.png)
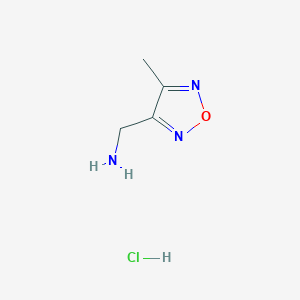


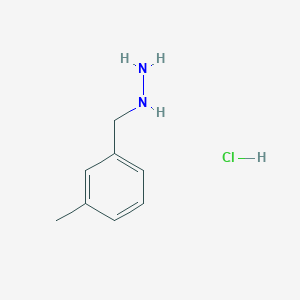
![[6-Chloro-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B1423669.png)
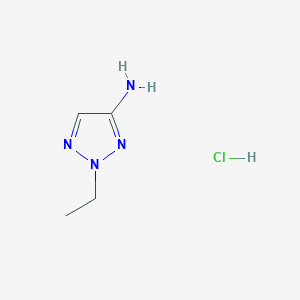
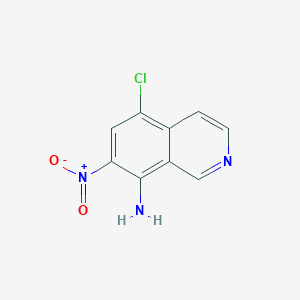
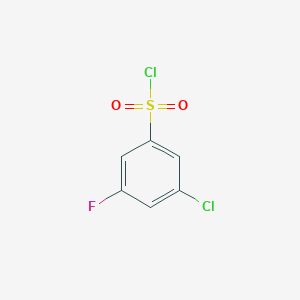
![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)
![methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B1423678.png)
![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)